1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C11H12N4O2 and a molecular weight of 232.24 g/mol It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a piperidine ring bearing a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile typically involves the reaction of 3-nitropyridine with piperidine-4-carbonitrile under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or ethanol, at elevated temperatures to facilitate the formation of the desired product . The reaction may also require the use of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(3-aminopyridin-2-yl)piperidine-4-carbonitrile, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group and the pyridine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile can be compared with other similar compounds, such as:
1-(2-Nitropyridin-3-yl)piperidine-4-carbonitrile: Similar structure but with the nitro group in a different position, leading to different reactivity and properties.
1-(3-Nitropyridin-4-yl)piperidine-4-carbonitrile: Another isomer with the nitro group in a different position, affecting its chemical behavior and applications.
1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile: The reduced form of the compound with an amino group instead of a nitro group, exhibiting different biological activities.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its isomers and analogs.
Properties
IUPAC Name |
1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-8-9-3-6-14(7-4-9)11-10(15(16)17)2-1-5-13-11/h1-2,5,9H,3-4,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXODVNTPRVAEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384479 |
Source
|
Record name | 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26728469 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
671191-99-4 |
Source
|
Record name | 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.